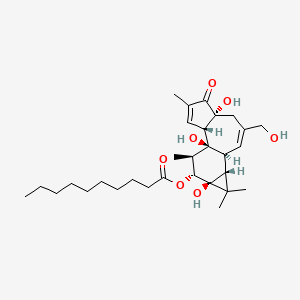

Phorbol-12-decanoate

Description

Properties

Molecular Formula |

C30H46O7 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

InChI |

InChI=1S/C30H46O7/c1-6-7-8-9-10-11-12-13-23(32)37-26-19(3)29(35)21(24-27(4,5)30(24,26)36)15-20(17-31)16-28(34)22(29)14-18(2)25(28)33/h14-15,19,21-22,24,26,31,34-36H,6-13,16-17H2,1-5H3/t19-,21+,22-,24-,26-,28-,29-,30-/m1/s1 |

InChI Key |

LXYSVTVLQYLWKR-LKSXOGJWSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Esterification Strategies

This compound is synthesized via esterification of phorbol’s C-12 hydroxyl group with decanoic acid. Key considerations include:

- Reagent Selection : Decanoyl chloride or decanoic anhydride is preferred for high reactivity.

- Base Catalysis : Triethylamine or pyridine neutralizes HCl byproducts, driving the reaction forward.

- Solvent Systems : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of the acylating agent.

Example Protocol :

Overcoming Regioselectivity Challenges

Phorbol contains three hydroxyl groups (C-12, C-13, and C-20), necessitating protective strategies to avoid polyesterification. The Baran synthesis inherently protects C-13 and C-20 hydroxyls during phorbol assembly, leaving C-12 exposed for selective acylation. If unprotected, temporary silylation (e.g., using tert-butyldimethylsilyl chloride) can mask C-13 and C-20 prior to esterification.

Purification and Analytical Characterization

Chromatographic Techniques

Crude reaction mixtures are purified using flash chromatography or HPLC. Reverse-phase HPLC (C18 column, methanol:water gradient) effectively separates this compound from unreacted phorbol and diesters.

Spectroscopic Confirmation

- NMR : $$ ^1H $$ NMR (CDCl$$ _3 $$) shows a triplet at δ 4.50 ppm (C-12 ester oxygen linkage) and a multiplet at δ 5.30 ppm (C-13 hydroxyl).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 531.3 [M+H]$$ ^+ $$.

Applications and Implications of Synthetic this compound

Biological Studies

This compound’s reduced metabolic stability compared to PMA makes it a tool for transient PKC activation studies. In BALB/c 3T3 cells, it induces 2-deoxyglucose uptake at 1/40th the potency of phorbol-13-decanoate, highlighting the importance of regiochemistry.

Chemical Reactions Analysis

Table 1: Synthetic Routes to Phorbol Derivatives

Hydrolysis and Stability

The ester groups in PDD are susceptible to hydrolysis under acidic or alkaline conditions, regenerating phorbol and decanoic acid:

-

pH-Dependent Degradation : In aqueous solutions, PDD undergoes slow hydrolysis, particularly at elevated temperatures or extreme pH .

-

Biological Relevance : Hydrolysis in vivo may reduce its potency as a protein kinase C (PKC) activator, though its lipophilic decanoate chains enhance membrane permeability .

Biological Activity and Receptor Interactions

PDD’s chemical structure drives its interactions with biological targets:

-

PKC Activation : Like other phorbol esters, PDD binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) and inducing conformational activation .

-

TRPV4 Agonism : PDD selectively activates the TRPV4 ion channel, with submicromolar efficacy in calcium influx assays .

Table 2: Biological Activity of PDD and Analogs

| Compound | Target | EC₅₀ (Calcium Uptake) | Kᵢ (Receptor Binding) | Selectivity |

|---|---|---|---|---|

| PDD | TRPV4 | 70 nM | >10,000 nM | >100x |

| Phorbol-12-myristate-13-acetate (PMA) | PKC | 10 nM | 1 nM | 10x |

Derivatization and Functional Analogues

Modifications to PDD’s ester groups or hydroxyl sites alter its activity:

-

20-Homovanillate Derivatives : Replacing one decanoate with a homovanillate group (PDDHV) enhances TRPV4 selectivity over PKC, demonstrating >100-fold preference for calcium influx vs. receptor binding .

-

Methylation at C-4 : 4α-PDD (a stereoisomer) shows reduced PKC activation but retains TRPV4 agonism, highlighting the role of stereochemistry in target specificity .

Scientific Research Applications

Phorbol-12-decanoate has a wide range of applications in scientific research:

Mechanism of Action

Phorbol-12-decanoate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent activation . The activated PKC then phosphorylates various target proteins, modulating cellular processes such as gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Phorbol-12-decanoate vs. Phorbol-12,13-didecanoate (PDD)

Phorbol-12,13-didecanoate (PDD) contains decanoate groups at both C12 and C13 positions. While PDD is metabolized slowly in cells like hamster fibroblasts, its breakdown yields this compound and phorbol-13-decanoate as primary metabolites. Notably, this compound is virtually inactive in assays measuring ornithine decarboxylase induction and 2-deoxyglucose uptake, whereas PDD retains significant bioactivity (17–40 times more potent) . This suggests that dual esterification at C12 and C13 is critical for sustaining biological activity, possibly by stabilizing interactions with PKC isoforms.

This compound vs. Phorbol-13-decanoate

The positional isomer phorbol-13-decanoate, produced during PDD metabolism, demonstrates markedly reduced activity. For example, it is 17–40 times less potent than PDD in cellular assays, while this compound is nearly inactive . This underscores the importance of C12 esterification over C13 for maintaining functional interactions with target proteins.

This compound vs. Phorbol-12-myristate-13-acetate (PMA/TPA)

PMA/TPA, a benchmark PKC activator, features a myristate (14-carbon) group at C12 and an acetate at C13. Key differences include:

- Binding Affinity: PMA exhibits an 80-fold enhanced binding affinity to membrane-associated PKCδ compared to soluble isoforms, whereas this compound shows only a 6-fold enhancement .

- Metabolic Stability: PMA undergoes rapid cellular metabolism, while this compound derivatives like PDD are degraded more slowly, suggesting that longer acyl chains may impede enzymatic hydrolysis .

- Biological Activity: PMA is a potent tumor promoter and immune modulator, whereas this compound’s activity is context-dependent—inactive in certain signaling assays but effective against CHIKV .

This compound vs. Shorter-Chain Analogs (e.g., Phorbol-12-acetate)

The chain length of the C12 ester profoundly influences bioactivity. Phorbol-12-acetate (C2 chain) shows negligible antiviral activity (EC50 >245 µM), whereas this compound (C10) is 50-fold more potent against CHIKV . This aligns with SAR principles where longer acyl chains enhance membrane anchoring and target engagement.

This compound vs. 4α-Phorbol-12,13-didecanoate

The α-configuration at C4 abolishes bioactivity. 4α-Phorbol-12,13-didecanoate, unlike its β-configured analogs, is inactive in PKC activation assays, emphasizing the necessity of the β-oriented hydroxyl group for binding to PKC’s C1 domain .

Q & A

Basic: What validated analytical methods are recommended for quantifying Phorbol-12-decanoate in biological matrices?

Answer:

Quantification requires high precision and sensitivity. Use reverse-phase HPLC coupled with UV detection (λ = 235–280 nm) for routine analysis. For trace-level detection, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred. Calibration curves should be validated using matrix-matched standards to account for interference . Ensure instrument precision aligns with the "3σ rule" for limit of detection (LOD) calculations.

Example Protocol:

| Step | Parameter | Specification |

|---|---|---|

| 1 | Column | C18, 3.5 µm, 2.1 × 150 mm |

| 2 | Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| 3 | Flow Rate | 0.3 mL/min |

| 4 | Detection | MS/MS transitions: m/z 469 → 331 (quantifier) |

Reference Standards: Use deuterated analogs (e.g., this compound-d4) for internal standardization to minimize matrix effects .

Basic: What synthetic strategies ensure high-purity this compound for in vitro studies?

Answer:

this compound is synthesized via esterification of phorbol with decanoic acid. Key steps:

Activation of Decanoic Acid: Use N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Purification: Employ silica gel chromatography (hexane:ethyl acetate gradient) followed by recrystallization in acetone.

Purity Validation: Confirm ≥98% purity via 1H-NMR (δ 5.68 ppm for phorbol backbone protons) and HPLC-ELSD .

Advanced: How can conflicting data on this compound’s activation of PKC isoforms be resolved?

Answer: Discrepancies often arise from isoform-specific sensitivities or assay conditions.

- Methodological Adjustments:

- Statistical Rigor: Apply meta-analysis to compare datasets, focusing on effect sizes rather than p-values alone. Report confidence intervals to highlight variability .

Advanced: How to design experiments assessing off-target effects of this compound in kinase signaling pathways?

Answer:

Adopt the PICOT framework for structured hypothesis testing:

| Component | Example |

|---|---|

| P opulation | HEK293 cells |

| I ntervention | 100 nM this compound, 30 min exposure |

| C omparator | Phorbol-12-myristate-13-acetate (PMA) |

| O utcome | Phosphoproteomics (LC-MS/MS) to identify non-PKC targets |

| T ime | 0, 15, 30, 60 min post-treatment |

Include kinome-wide profiling using PamGene® arrays to capture off-target kinase activation .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer: Stability is pH- and temperature-dependent.

- Short-Term Storage: -20°C in anhydrous DMSO (≤1 week).

- Long-Term Stability: -80°C under argon, with desiccant (≤6 months).

- Degradation Testing: Monitor via HPLC for breakdown products (e.g., phorbol aglycone). Report degradation rates using Arrhenius kinetics for predictive modeling .

Advanced: How to optimize dose-response studies for this compound in primary cell cultures?

Answer:

- Variable Optimization:

- Cell Density: 70–80% confluency to avoid contact inhibition.

- Serum Starvation: 2–4 hours pre-treatment to reduce basal PKC activity.

- Data Analysis: Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) in GraphPad Prism. Report EC50 values with 95% confidence intervals .

Advanced: What strategies mitigate batch-to-batch variability in this compound bioactivity assays?

Answer:

- Standardized Protocols: Pre-treat cells with calcium chelators (e.g., BAPTA-AM) to synchronize PKC activation thresholds.

- Inter-laboratory Calibration: Share reference samples (e.g., NIST-traceable standards) across collaborators. Use Z'-factor >0.5 to validate assay robustness .

Basic: How to validate the specificity of this compound antibodies in immunohistochemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.